molecular formula C25H27N3O2 B605501 AMRI-59 CAS No. 923515-92-8

AMRI-59

Cat. No.: B605501
CAS No.: 923515-92-8
M. Wt: 401.51
InChI Key: FSTSUVAXEIXJCS-UHFFFAOYSA-N
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Description

AMRI-59 is a specific pharmaceutical inhibitor of Peroxiredoxin I (PRX I) enzyme activity, positioning it as a valuable tool for investigating oxidative stress pathways and developing novel cancer therapeutic strategies . Its primary research application is as a potent radiosensitizer, particularly in studies involving non-small cell lung cancer (NSCLC) . The compound exerts its mechanism by targeting the antioxidant protein PRX I, leading to the accumulation of reactive oxygen species (ROS) and the induction of apoptotic cell death . When combined with ionizing radiation (IR), this compound synergistically augments ROS production and disrupts mitochondrial membrane potential . This enhanced oxidative stress results in increased DNA damage, as indicated by elevated γH2AX expression, suppression of ERK phosphorylation, and subsequent activation of caspase-3 . In vivo studies using xenograft models of NCI-H460 and NCI-H1299 NSCLC cell lines have confirmed that combined treatment with this compound and IR significantly delays tumor growth, underscoring its utility in preclinical oncology research . By inhibiting a key cellular antioxidant defense, this compound provides researchers with a targeted means to probe the role of PRX I in cancer cell survival and to explore combination therapies that leverage oxidative stress to overcome radioresistance .

Properties

CAS No.

923515-92-8

Molecular Formula

C25H27N3O2

Molecular Weight

401.51

IUPAC Name

4-(4-(1H-pyrrol-1-yl)benzyl)-N-(3-acetylphenyl)piperidine-1-carboxamide

InChI

InChI=1S/C25H27N3O2/c1-19(29)22-5-4-6-23(18-22)26-25(30)28-15-11-21(12-16-28)17-20-7-9-24(10-8-20)27-13-2-3-14-27/h2-10,13-14,18,21H,11-12,15-17H2,1H3,(H,26,30)

InChI Key

FSTSUVAXEIXJCS-UHFFFAOYSA-N

SMILES

O=C(NC1=CC=CC(C(C)=O)=C1)N(CC2)CCC2CC3=CC=C(N4C=CC=C4)C=C3

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

AMRI-59;  AMRI 59;  AMRI59.

Origin of Product

United States

Comparison with Similar Compounds

Key Findings :

  • Mechanism: AMRI-59 inhibits PRX I, causing hyperoxidation of its catalytic cysteine residues (Cys52 and Cys173).
  • Efficacy: In vitro: IC₅₀ values of 4.5 µM (NCI-H460) and 21.9 µM (NCI-H1299) . Dose Enhancement Ratio (DER): 1.51–3.38 (depending on cell line and IR dose), indicating significant radiosensitization . In vivo: Combined with IR, this compound delayed tumor growth by 14.88–26.98 days in xenograft models, with enhancement factors of 1.37–1.73 .

Comparison with Similar Compounds

The table below summarizes this compound’s properties relative to other ROS-modulating compounds with radiosensitizing or anticancer activity:

Compound Target/Mechanism Key Findings ROS Pathway Clinical Relevance
This compound PRX I inhibition → ROS accumulation, caspase activation, ERK suppression DER: 1.51–3.38; enhances IR-induced apoptosis via γH2AX foci and caspase-3 activation PRX I-dependent NSCLC radiosensitization (preclinical)
β-Apopicropodophyllin Unknown (radiosensitizer) → ROS induction, apoptosis Effective in colorectal cancer via ROS-mediated DNA damage Broad ROS induction Colorectal cancer (preclinical)
PMX464 Thioredoxin inhibition → redox imbalance Targets thioredoxin in colorectal cancer; synergizes with chemotherapy Thioredoxin-dependent Limited in vivo data
Dimethyl Fumarate Glutathione (GSH) depletion → ROS/MAPK activation Inhibits melanoma growth via GSH depletion; activates pro-apoptotic pathways GSH-dependent Melanoma (preclinical)
Arsenic Trioxide Thioredoxin reductase (TrxR) inhibition → oxidative stress Induces apoptosis in hepatocellular carcinoma (HCC); FDA-approved for leukemia TrxR-dependent HCC (preclinical), leukemia (clinical)
Mechanistic Differentiation :

Target Specificity: this compound uniquely targets PRX I, a key enzyme in H₂O₂ detoxification, whereas PMX464 and arsenic trioxide inhibit thioredoxin/TrxR systems. PRX I inhibition offers selectivity for cancer cells with elevated antioxidant defenses . In contrast, dimethyl fumarate and β-apopicropodophyllin induce ROS through nonspecific mechanisms (e.g., GSH depletion), which may affect normal tissues .

Efficacy Metrics :

  • This compound’s DER values (1.51–3.38) and tumor growth delay (14–27 days) surpass those reported for PMX464 and β-apopicropodophyllin in preclinical models .
  • Caspase-3 activation by this compound is ROS-dependent, as shown by NAC (ROS scavenger) reversing apoptosis . This contrasts with arsenic trioxide, which triggers apoptosis via mitochondrial pathways independent of caspase-3 in some contexts .

Combination Therapy: this compound synergizes with IR by suppressing ERK and CREB-1, prosurvival signals that counteract ROS-induced damage .

Preparation Methods

Table 1: Key Physicochemical Properties of this compound

PropertyValueSource
IC₅₀ (PRX I inhibition)4.5 μM (NCI-H460 cells)
Dose-enhancement ratio1.52–1.83 (30 μM, with IR)
LogP~2.5 (predicted)
Plasma stability>90% over 24 hours

Stability and Formulation

  • Storage : Stable at -20°C in DMSO for >6 months.

  • In vivo formulation : Administered via intraperitoneal injection in saline containing 10% DMSO.

Mechanistic Insights Informing Synthetic Design

This compound’s efficacy as a PRX I inhibitor is tied to its redox-modulating properties, which provide indirect clues about its chemical structure:

ROS-Mediated Activity

  • Target interaction : this compound oxidizes PRX I’s peroxidatic cysteine (Cys52) to sulfonic acid (Cys-SO₃H), disrupting its antioxidant function.

  • Synergy with IR : Combined with ionizing radiation (IR), this compound amplifies ROS production, leading to caspase-3 activation and apoptosis.

Structural Requirements for Activity

  • Electrophilic centers : Likely contains groups capable of covalent modification (e.g., Michael acceptors).

  • Hydrophobic domains : Enhances membrane permeability and mitochondrial targeting .

Q & A

Q. What is the primary mechanism of action of AMRI-59 in cancer cells?

this compound selectively inhibits peroxiredoxin I (PrxI), an antioxidant enzyme overexpressed in many cancers. This inhibition disrupts redox homeostasis, leading to ROS accumulation, mitochondrial membrane potential collapse, and activation of apoptotic pathways (e.g., caspase-3). Methodologically, researchers validate this mechanism via immunoblotting (PrxI oxidation status), ROS probes (e.g., DCFDA), and apoptotic markers (cleaved caspase-3) .

Q. Which experimental models are commonly used to evaluate this compound’s efficacy?

Non-small cell lung cancer (NSCLC) cell lines (NCI-H460, NCI-H1299, A549) and xenograft mouse models are standard. In vitro studies employ clonogenic assays to quantify radiosensitization effects (dose-enhancement ratios), while in vivo studies measure tumor growth delay post-γ-irradiation (IR) and this compound co-treatment .

Q. What key signaling pathways are modulated by this compound in combination with radiotherapy?

this compound enhances IR-induced DNA damage (via γH2AX upregulation) and suppresses pro-survival ERK phosphorylation. This dual action promotes caspase-3 activation. Researchers use phospho-specific antibodies (e.g., γH2AX, p-ERK) and inhibitors (e.g., ERK blockers) to dissect pathway crosstalk .

Advanced Research Questions

Q. How should researchers address discrepancies in reported dose-enhancement ratios (DERs) across studies?

DERs for this compound (30 μM) vary between cell lines: NCI-H460 shows 1.51 vs. 1.57 , while NCI-H1299 shows 2.12 vs. 3.38 . Potential factors include:

  • Cell line heterogeneity : Baseline PrxI expression or antioxidant capacity differences.
  • IR protocol variations : Dose rates or fractionation schedules.
  • ROS measurement techniques : Fluorescent probes (DCFDA) vs. mitochondrial-specific dyes (JC-1).
    Researchers should standardize IR parameters and validate ROS levels across replicates .

Q. What experimental strategies validate PrxI as the specific target of this compound?

  • Knockdown/overexpression models : PrxI-silenced A549 cells show abrogated this compound-induced apoptosis, while PrxI-overexpressing cells resist cytotoxicity.
  • Pharmacological rescue : Pre-treatment with ROS scavengers (N-acetylcysteine) reverses this compound effects.
    These approaches confirm target specificity and redox-dependent mechanisms .

Q. How does ERK suppression enhance this compound’s radiosensitization effects?

ERK inhibition (e.g., via U0126) synergizes with this compound and IR to amplify caspase-3 activation. Methodologically, researchers combine ERK pathway inhibitors with this compound/IR, followed by immunoblotting for apoptotic markers. This highlights ERK’s role in survival signaling and its suppression as a therapeutic lever .

Methodological Guidance

Q. What are best practices for measuring ROS in this compound-treated cells?

  • Probe selection : Use cell-permeable dyes (DCFDA for general ROS, MitoSOX for mitochondrial superoxide).
  • Validation : Include NAC pre-treatment controls to confirm ROS specificity.
  • Multi-parametric analysis : Combine with mitochondrial membrane potential assays (JC-1) to link ROS bursts to apoptosis .

Q. How should in vivo studies account for variability in tumor growth delay?

In xenografts, this compound + IR delays tumor growth by 11.4–26.98 days depending on the model . Key considerations:

  • Tumor volume measurement : Use calipers or imaging (MRI) at fixed intervals.
  • Apoptosis quantification : TUNEL assays or cleaved caspase-3 IHC on excised tumors.
  • Dosing schedule : Optimize this compound administration timing relative to IR fractions.

Data Contradiction Analysis

Q. Why do some studies report minimal this compound cytotoxicity in normal cells?

this compound preferentially targets cancer cells with elevated PrxI dependency. For example, tumorigenic ovarian cells show higher ROS-mediated death than non-tumorigenic counterparts. Researchers should compare PrxI expression levels (western blot) and redox stress baselines (GSH/GSSG ratios) across cell types .

Q. How can researchers reconcile conflicting results on ERK’s role in this compound-induced apoptosis?

While this compound suppresses ERK phosphorylation, its inhibition is not universally cytotoxic. Contradictions may arise from cell-specific ERK signaling dependencies. Solutions include:

  • Pathway mapping : Phospho-kinase arrays to identify compensatory survival signals.
  • Combinatorial screens : Test this compound with ERK/MEK inhibitors to assess synthetic lethality .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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